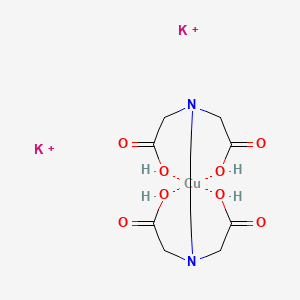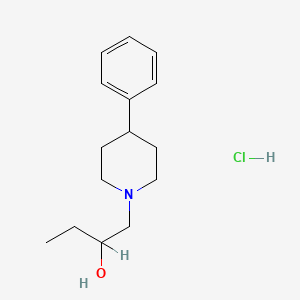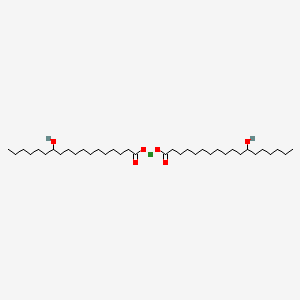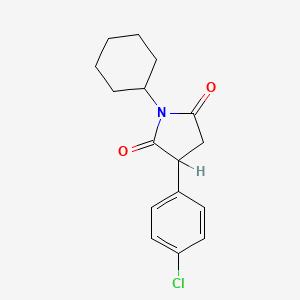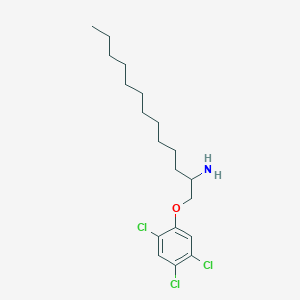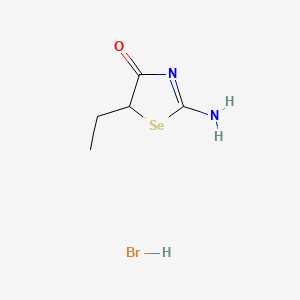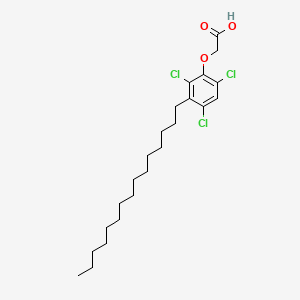
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is a synthetic organic compound with the molecular formula C22H35Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a trichloro-3-pentadecylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- typically involves the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetic acid under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with metabolic processes, leading to cell death. It targets specific molecular pathways, including those involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-pentadecylphenoxy)acetic acid
- 2,4,5-Trichlorophenoxyacetic acid
- Trichloroacetic acid
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is unique due to its specific substitution pattern and the presence of a long alkyl chain.
Eigenschaften
CAS-Nummer |
117554-42-4 |
|---|---|
Molekularformel |
C23H35Cl3O3 |
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H35Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)29-17-21(27)28/h16H,2-15,17H2,1H3,(H,27,28) |
InChI-Schlüssel |
VJRLDNJOVXXSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



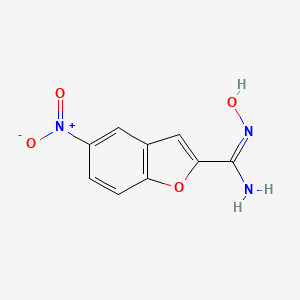
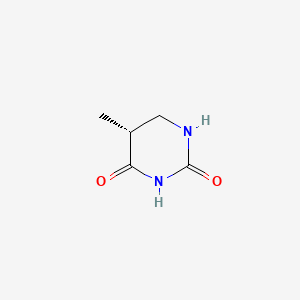
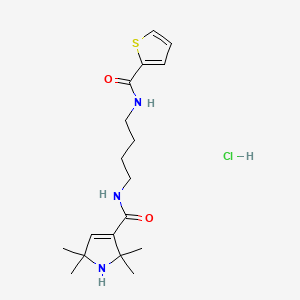
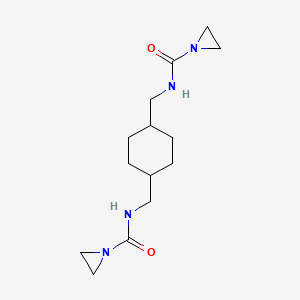
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
